1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone
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Overview
Description
1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone is a complex organic compound with significant potential in various scientific fields. This compound features a combination of aromatic rings, sulfonyl, nitro, and pyridinyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzene sulfonyl chloride and 4-nitrobenzaldehyde.
Formation of Intermediate: The reaction between 4-chlorobenzene sulfonyl chloride and 4-nitrobenzaldehyde in the presence of a base forms an intermediate compound.
Hydrazone Formation: The intermediate is then reacted with N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-nitroethene
- 4-chlorobenzene sulfonamide
- N-(3-chloro-5-trifluoromethyl-2-pyridinyl)-N-methylamine
Uniqueness
1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone stands out due to its unique combination of functional groups, which provides a diverse range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Properties
IUPAC Name |
3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2F3N4O4S/c1-13(29-30(2)21-19(24)10-16(11-28-21)22(25,26)27)14-3-8-20(31(32)33)15(9-14)12-36(34,35)18-6-4-17(23)5-7-18/h3-11H,12H2,1-2H3/b29-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPXPGTXXMDKH-DBFSUHOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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